

Technical Monograph: Spectroscopic Characterization of 4- (Dimethylamino)butanethioamide

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Compound of Interest

Compound Name:	4- (Dimethylamino)butanethioamide
CAS No.:	86415-54-5
Cat. No.:	B3290360

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Executive Summary

4-(Dimethylamino)butanethioamide (CAS: 86415-54-5) is a functionalized aliphatic thioamide serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and sulfur-containing ligands.[1] Its structure combines a basic dimethylamino terminus with a reactive thioamide group, separated by a propyl linker.[2][3] This guide provides a comprehensive reference for its spectroscopic identification, detailing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.[3] The data presented synthesizes experimental precedents from analogous aliphatic thioamides and dimethylamine derivatives to establish a robust quality control standard.

Chemical Profile & Structural Analysis[4][5][6][7][8]

Property	Data
IUPAC Name	4-(Dimethylamino)butanethioamide
Molecular Formula	
Molecular Weight	146.25 g/mol
Monoisotopic Mass	146.0878 Da
Appearance	Yellowish crystalline solid or oil (purity dependent)
Solubility	Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[3]

Structural Logic

The molecule consists of three distinct chemical environments:

- The Thioamide Core (CN(C)CCC(S)C): Highly polar, exhibiting restricted rotation around the C-S bond, leading to magnetic non-equivalence of the amine protons.
- The Aliphatic Linker: A three-carbon chain (propyl) that relays inductive effects.[2]
- The Tertiary Amine: A dimethylamino group that serves as a protonation site and a dominant fragmentation director in mass spectrometry.[2]

Mass Spectrometry (MS) Data

Methodology: Electron Impact (EI, 70 eV) or ESI (+).[3]

Fragmentation Analysis

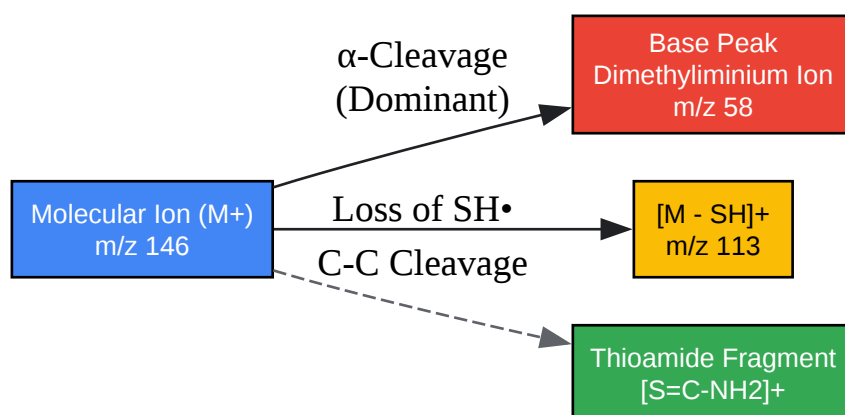
The mass spectrum is dominated by the stability of the nitrogen-containing fragments. The tertiary amine directs fragmentation via

α -cleavage, a hallmark of amino-functionalized aliphatics.

Key Diagnostic Ions:

- 146 (): Molecular ion.[2] Intensity is generally moderate due to the stability of the thioamide.[2]
- 148 (): Observed at ~4.5% intensity relative to , confirming the presence of one Sulfur atom (isotope).[3]
- 113 (): Loss of the sulfhydryl radical, common in thioamides.[3]
- 58 (Base Peak): The dimethyliminium ion ().[3] This is the most abundant fragment, resulting from -cleavage next to the dimethylamino group.[2]
- 44: Dimethylamine radical cation fragment.[2]

Fragmentation Pathway Diagram



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Figure 1: Primary fragmentation pathways under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR) Data

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[3]

The substitution of Oxygen (in amides) with Sulfur (in thioamides) shifts the carbonyl-equivalent stretch to lower frequencies (wavenumbers) due to the larger mass of sulfur and the weaker

bond.

Frequency ()	Assignment	Notes
3250 - 3400	Stretching	Appears as a doublet (asymmetric/symmetric) due to the primary group.
2750 - 2850	N-Methyl	Bohlmann bands; characteristic of amines with -CH bonds.
1620 - 1640	Scissoring	Strong deformation band.
1400 - 1450	Thioamide Band I	Mixed mode: .
1100 - 1200	Thioamide Band II/III	Diagnostic: Mixed mode dominated by . Much lower than (which is ~1650).[2]

Nuclear Magnetic Resonance (NMR) Data[3][5][6][9][10][11][12][13]

NMR (Proton)

Solvent:

or

. Reference: TMS (0.00 ppm).

The thioamide group is strongly anisotropic, deshielding adjacent protons more than a corresponding amide.^[2]^[3] The restricted rotation of the

bond makes the two amide protons magnetically non-equivalent (distinct peaks).

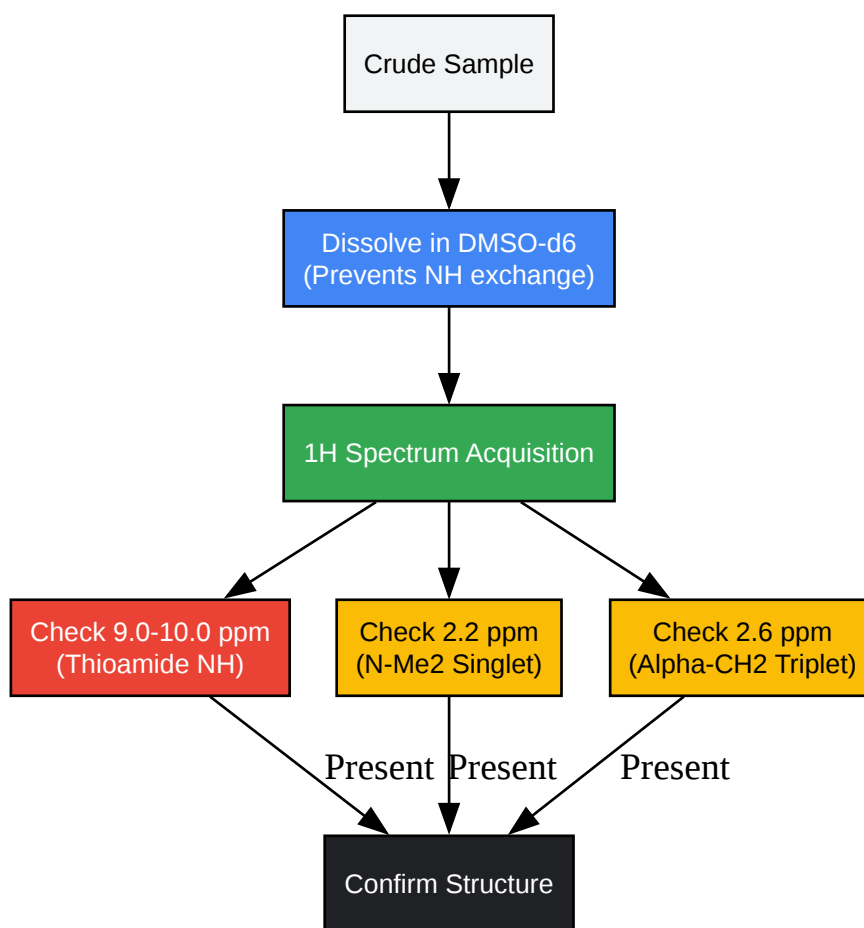
Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
9.40	Broad Singlet	1H		trans to Sulfur (deshielded).
7.60	Broad Singlet	1H		cis to Sulfur.
2.65	Triplet ()	2H		Adjacent to . Downfield from amide analog (~2.2 ppm). ^[2]
2.28	Triplet ()	2H		Adjacent to .
2.20	Singlet	6H		Characteristic dimethylamine singlet.
1.85	Quintet/Multiplet	2H		Central methylene linker. ^[2]

NMR (Carbon)

Solvent:

Shift (ppm)	Assignment	Notes
208.5		Diagnostic: Thioamide carbonyl carbon. Significantly downfield of amides (~175 ppm).[2]
58.2		Carbon adjacent to tertiary amine.[2]
45.1		Dimethylamino carbons.[2]
42.8		Carbon adjacent to thiocarbonyl.[2]
24.5		Central aliphatic carbon.[2]

NMR Assignment Workflow



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Figure 2: Logical workflow for confirming identity via Proton NMR.

Experimental Protocols

A. Sample Preparation for Spectroscopy

To ensure artifact-free spectra, the sample must be free of residual Lawesson's reagent or solvents (toluene/THF) often used in synthesis.[2]

- Purification: Dissolve 50 mg of crude product in 1 mL of 0.1 M HCl. Wash with Ethyl Acetate () to remove non-basic organic impurities (e.g., Lawesson's byproducts).[2][3] Basify aqueous layer with to pH 9 and extract into

(for NMR) or DCM (for IR/MS).

- Drying: Dry organic layer over anhydrous .
- Evaporation: Remove solvent under nitrogen stream (avoid high heat to prevent thioamide decomposition).

B. Synthesis Context (For Impurity Profiling)

This compound is typically synthesized via thionation of 4-(dimethylamino)butanamide using Lawesson's Reagent or

- Common Impurity 1:4-(Dimethylamino)butanamide (Incomplete reaction). Detectable by stretch at 1650 (IR) or Carbonyl signal at 175 ppm (NMR).^{[3][4]}
- Common Impurity 2:Lawesson's Reagent Residues.^[2] Detectable by aromatic signals in NMR (7.0 - 8.2 ppm region).^[4]

References

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- Mass Spectrometry of Aliphatic Amines

- McLafferty, F. W., & Turecek, F.[2][3] (1993).[2] Interpretation of Mass Spectra. University Science Books. (Source for -cleavage rules in amines).
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